3,4,5-Trichloropyridine-2-carboxamide CAS 202192-84-5
3,4,5-Trichloropyridine-2-carboxamide CAS 202192-84-5
An In-depth Technical Guide to 3,4,5-Trichloropyridine-2-carboxamide (CAS 202192-84-5)
Executive Summary
3,4,5-Trichloropyridine-2-carboxamide is a halogenated heterocyclic compound featuring a pyridine core, a synthetically versatile scaffold in modern chemistry. While commercially available for research purposes, this specific molecule, registered under CAS Number 202192-84-5, remains sparsely documented in peer-reviewed literature.[1] The strategic placement of three chlorine atoms on the pyridine ring suggests potentially unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a molecule of interest for agrochemical and pharmaceutical development. This guide serves as a foundational technical resource for researchers and drug development professionals. It consolidates known data on related structures to propose robust synthetic routes, outlines comprehensive characterization methodologies, and discusses potential applications, thereby bridging the existing information gap and enabling its exploration as a novel building block.
Introduction: The Strategic Value of Polychlorinated Pyridine Carboxamides
The pyridine carboxamide moiety is a well-established pharmacophore and a critical component in numerous biologically active compounds, from pharmaceuticals to advanced agrochemicals.[2][3] Its ability to act as a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets. The introduction of a polychlorinated substitution pattern, as seen in 3,4,5-Trichloropyridine-2-carboxamide, can profoundly influence a molecule's properties:
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Metabolic Stability: Chlorine atoms can block sites of oxidative metabolism, potentially increasing the in-vivo half-life of a drug candidate.
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Lipophilicity: The halogenation significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.
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Binding Affinity: The electron-withdrawing nature of chlorine atoms alters the electronic distribution of the pyridine ring, potentially tuning the binding affinity and selectivity for specific protein targets.
Given that related trichloropyridine structures serve as key intermediates in the synthesis of potent herbicides, fungicides, and pharmaceuticals, 3,4,5-Trichloropyridine-2-carboxamide represents an unexplored but promising scaffold for the development of next-generation chemical entities.[4][5][6] This document provides the necessary technical framework to synthesize, purify, and characterize this compound, empowering researchers to unlock its synthetic potential.
Physicochemical Properties and Structural Data
While extensive experimental data is not publicly available, the fundamental properties of 3,4,5-Trichloropyridine-2-carboxamide can be tabulated.
| Property | Value | Source |
| CAS Number | 202192-84-5 | |
| Molecular Formula | C₆H₃Cl₃N₂O | |
| Molecular Weight | 227.46 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Canonical SMILES | C1=C(C(=C(N=C1C(=O)N)Cl)Cl)Cl | N/A |
| InChI Key | Predicted: BZJGNJVCTPMXSQ-UHFFFAOYSA-N | N/A |
Structure:
Diagram 1: Workflow for Pathway A.
Experimental Protocol (Pathway A):
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Activation to Acyl Chloride: To a solution of 3,4,5-Trichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
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Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.
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Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.
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Amidation: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C in an ice bath.
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Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~3-5 eq) dropwise with vigorous stirring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Work-up and Purification: Dilute the mixture with water and extract with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or silica gel column chromatography to afford the pure 3,4,5-Trichloropyridine-2-carboxamide.
Pathway B: Controlled Hydrolysis of 3,4,5-Trichloro-2-cyanopyridine
This pathway leverages the hydrolysis of a nitrile precursor. This method is particularly effective for electron-deficient aromatic nitriles and has been successfully employed for the synthesis of a structurally similar compound, 4,5,6-trichloropyrimidine-2-carboxamide. [7]The key challenge is to control the reaction conditions to favor the formation of the amide over the carboxylic acid, which results from complete hydrolysis. [8]
Diagram 2: Workflow for Pathway B.
Experimental Protocol (Pathway B):
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Reaction Setup: In a flask equipped with a magnetic stirrer, carefully add 3,4,5-Trichloro-2-cyanopyridine (1.0 eq) in portions to chilled (0-5 °C) concentrated sulfuric acid (98%, ~5-10 mL per gram of nitrile).
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Allow the mixture to warm to room temperature (~20 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress carefully using thin-layer chromatography (TLC) or LC-MS. The goal is to maximize the formation of the amide while minimizing the appearance of the more polar carboxylic acid byproduct. The reaction is typically complete within 6-12 hours. [7]4. Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the product and quench the acid.
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Isolation: Filter the resulting solid precipitate and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
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Purification: Dry the crude solid. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., c-hexane/dichloroethane) or by column chromatography on silica gel. [7]
Methodologies for Structural Verification and Purity Assessment
As this compound is intended for research, rigorous confirmation of its identity and purity is paramount. The following analytical techniques form a self-validating system for characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to be simple. A single singlet or narrow multiplet corresponding to the proton at the C6 position of the pyridine ring should be observed. Additionally, two broad singlets corresponding to the two diastereotopic protons of the primary amide (-CONH₂) will be present, which may exchange with D₂O.
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¹³C NMR: The spectrum should show six distinct carbon signals: five for the pyridine ring carbons (three of which are attached to chlorine and will have characteristic chemical shifts) and one for the carbonyl carbon of the amide group (typically δ > 160 ppm).
-
-
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass for C₆H₃Cl₃N₂O is a critical validation point.
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The low-resolution mass spectrum will display a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence of the compound's chlorination pattern.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum provides crucial information about the functional groups. Key expected absorptions include:
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~3400-3100 cm⁻¹: Two distinct N-H stretching bands for the primary amide.
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~1680-1650 cm⁻¹: A strong C=O stretching band (Amide I).
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~1620-1580 cm⁻¹: An N-H bending band (Amide II).
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-
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Elemental Analysis:
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Combustion analysis should yield percentages of Carbon, Hydrogen, and Nitrogen that are within ±0.4% of the theoretical values for the molecular formula C₆H₃Cl₃N₂O. (Calculated: C, 31.69%; H, 1.33%; N, 12.32%).
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Safety, Handling, and Storage
No specific material safety data sheet (MSDS) exists for 3,4,5-Trichloropyridine-2-carboxamide. Therefore, precautions must be based on data for structurally related chlorinated pyridines. [9][10][11][12]
-
Hazard Assessment: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. [11][12]The hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and hydrogen chloride gas. [10][13]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [11]* Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling. [11][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. [10]
Potential Applications and Future Research
The true value of 3,4,5-Trichloropyridine-2-carboxamide lies in its potential as a versatile chemical intermediate.
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Agrochemical Research: Trichloropyridine derivatives are foundational to many herbicides and pesticides. [4][5][6]This compound could serve as a starting point for novel crop protection agents through modification of the carboxamide group or substitution of the chlorine atoms.
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Pharmaceutical Drug Discovery: As a fragment-like molecule with a decorated pyridine core, it is an attractive candidate for fragment-based lead discovery (FBLD) campaigns. The carboxamide can be elaborated to explore chemical space, and the trichloropyridine core can be optimized for target binding and pharmacokinetic properties.
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Material Science: Polychlorinated aromatics can be used in the synthesis of specialty polymers and materials with enhanced thermal stability or fire-retardant properties. [4] Future research should focus on:
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Definitive Synthesis and Characterization: Executing the proposed synthetic routes and publishing the full experimental and analytical data.
-
Derivatization: Creating a library of compounds by reacting the primary amide with various electrophiles to generate secondary and tertiary amides.
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Biological Screening: Evaluating the parent compound and its derivatives for activity in relevant biological assays (e.g., herbicidal, fungicidal, antibacterial, anticancer).
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Structural Biology: If a derivative shows promising activity, obtaining a co-crystal structure with its biological target to understand the binding mode and guide further optimization.
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